1-Acetyl-2,3-dihydro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
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Overview
Description
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole class of organic compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the use of 2,2-diphenylacetic acid in dry dichloromethane (DCM) with N,N’-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction mixture is stirred at room temperature for about 20 minutes . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE can be compared with other indole derivatives such as:
2,2-diphenyl-N-(3-phenylpropyl)acetamide: Similar in structure but with different functional groups.
Phenoxy acetamide derivatives: These compounds share some structural similarities but differ in their pharmacological properties.
The uniqueness of 1-ACETYL-N-(3-PHENYLPROPYL)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities.
Properties
CAS No. |
1095010-37-9 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-acetyl-N-(3-phenylpropyl)-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-18-12-6-5-11-17(18)14-19(22)20(24)21-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,19H,7,10,13-14H2,1H3,(H,21,24) |
InChI Key |
XNVBJJFWWBXGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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